2-phenyl-1H-indole-6-carboximidamide 2-phenyl-1H-indole-6-carboximidamide
Brand Name: Vulcanchem
CAS No.: 93490-77-8
VCID: VC17372785
InChI: InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)
SMILES:
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol

2-phenyl-1H-indole-6-carboximidamide

CAS No.: 93490-77-8

Cat. No.: VC17372785

Molecular Formula: C15H13N3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-1H-indole-6-carboximidamide - 93490-77-8

Specification

CAS No. 93490-77-8
Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
IUPAC Name 2-phenyl-1H-indole-6-carboximidamide
Standard InChI InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)
Standard InChI Key DFVQESDQJCIAKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-phenyl-1H-indole-6-carboximidamide combines an indole core with strategic substituents that enhance its potential for molecular interactions. The indole nucleus consists of a bicyclic system with a benzene ring fused to a pyrrole ring, while the 2-phenyl group and 6-carboximidamide substituent introduce steric and electronic modifications.

Structural Characteristics

  • Molecular Formula: C₁₅H₁₃N₃

  • IUPAC Name: 2-phenyl-1H-indole-6-carboximidamide

  • SMILES Notation: C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

  • InChIKey: DFVQESDQJCIAKQ-UHFFFAOYSA-N

The carboximidamide group (-C(=NH)NH₂) at position 6 is a critical functional moiety, conferring hydrogen-bonding capabilities that may facilitate interactions with biological targets .

Physicochemical Profile

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenyl-1H-Indole-6-Carboximidamide

PropertyValue
Molecular Weight235.28 g/mol
CAS Registry Number93490-77-8
XLogP3 (Predicted)3.2
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors3 (N atoms in imidamide)
Topological Polar Surface Area75.2 Ų

Data derived from PubChem and computational modeling .

Biological Activities and Mechanistic Insights

Although direct studies on 2-phenyl-1H-indole-6-carboximidamide are scarce, its structural analogs provide insights into potential biological roles.

DNA Intercalation and Fluorescent Labeling

The diamidino-substituted indole derivative DAPI (4',6-diamidino-2-phenylindole) binds AT-rich DNA regions, a property attributed to its planar structure and cationic amidine groups . By analogy, the carboximidamide group in 2-phenyl-1H-indole-6-carboximidamide may enable weak DNA interactions, though its fluorescence properties remain uncharacterized .

Enzyme Inhibition

Indole derivatives often target enzymes involved in disease pathways. For instance:

  • Kinase Inhibition: Indole-based compounds inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases by competing with ATP binding .

  • Monoamine Oxidase (MAO) Inhibition: Substituted indoles block MAO isoforms, relevant in neurodegenerative diseases .

The carboximidamide group’s ability to form hydrogen bonds could enhance affinity for enzyme active sites, suggesting potential as a kinase or protease inhibitor.

Applications in Drug Discovery and Development

The compound’s dual functionality—hydrophobic indole core and polar carboximidamide—makes it a versatile scaffold for drug design.

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping the carboximidamide with guanidine or urea groups to modulate solubility and potency.

  • Hybrid Molecules: Conjugating the indole core with known pharmacophores (e.g., sulfonamides) to enhance target selectivity .

Computational Modeling and SAR Studies

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at position 6 enhance binding to charged protein surfaces, while bulky 2-substituents improve metabolic stability .

Challenges and Future Directions

Synthetic Accessibility

Scalable synthesis remains a hurdle due to the multi-step functionalization required. Advances in catalytic C–H activation could streamline production .

Biological Profiling

Priorities include:

  • In Vitro Screening: Assessing cytotoxicity, antimicrobial activity, and enzyme inhibition profiles.

  • ADMET Studies: Evaluating absorption, distribution, and toxicity to guide lead optimization.

Targeted Therapeutic Areas

  • Oncology: Testing against cancer cell lines with dysregulated kinase pathways.

  • Infectious Diseases: Evaluating efficacy against drug-resistant bacteria and fungi.

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